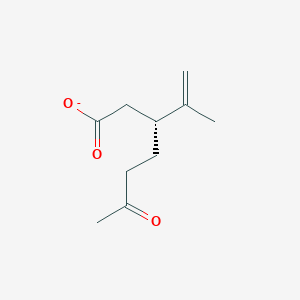
(3R)-3-Isopropenyl-6-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-isopropenyl-6-oxoheptanoate is an optically active form of 3-isopropenyl-6-oxoheptanoate having (3R)-configuration. It is a conjugate base of a (3R)-3-isopropenyl-6-oxoheptanoic acid. It is an enantiomer of a (3S)-3-isopropenyl-6-oxoheptanoate.
Applications De Recherche Scientifique
Chemical Synthesis
(3R)-3-Isopropenyl-6-oxoheptanoate serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for the development of more complex molecules.
Synthetic Pathways
The compound can be synthesized through several methods, often involving the reaction of isopropenyl derivatives with ketones or aldehydes. For instance, it can be derived from the rearrangement of lactones formed during the degradation of limonene, a common terpene . This reaction is facilitated by specific enzymes (e.g., monooxygenases), which catalyze the conversion of natural substrates into this compound .
Recent studies have highlighted the biological significance of this compound, particularly its potential anticancer properties and metabolic roles.
Anticancer Properties
Preliminary investigations suggest that this compound exhibits anticancer activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines . The mechanism may involve apoptosis induction and disruption of cell cycle progression, although specific studies on this compound are still limited.
Metabolic Role
The compound has been identified as a product in the microbial degradation pathways of limonene, indicating its role in biotransformation processes . This suggests potential applications in bioremediation or as a bioactive compound in microbial cultures.
Industrial Applications
Given its properties, this compound may find applications in several industrial sectors:
Flavor and Fragrance Industry
Due to its chemical structure, this compound could be utilized in flavoring agents and fragrances. Compounds with similar functional groups are often employed to impart specific scents or tastes in consumer products.
Pharmaceuticals
As a versatile intermediate, this compound could be pivotal in the synthesis of pharmaceutical compounds. Its ability to participate in various chemical reactions makes it a candidate for developing new therapeutic agents.
Case Studies and Research Findings
Several studies have explored the applications and implications of this compound:
Propriétés
Formule moléculaire |
C10H15O3- |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
(3R)-6-oxo-3-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/p-1/t9-/m1/s1 |
Clé InChI |
NJOIWWRMLFSDTM-SECBINFHSA-M |
SMILES |
CC(=C)C(CCC(=O)C)CC(=O)[O-] |
SMILES isomérique |
CC(=C)[C@H](CCC(=O)C)CC(=O)[O-] |
SMILES canonique |
CC(=C)C(CCC(=O)C)CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















